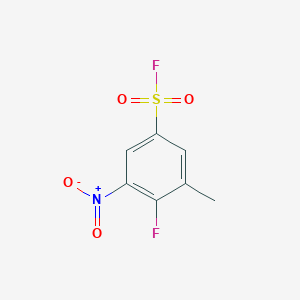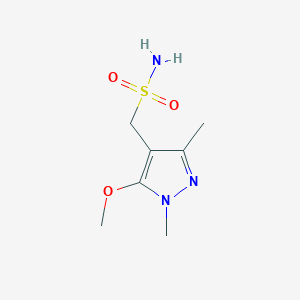amine](/img/structure/B13273795.png)
[(3-Fluoro-4-methylphenyl)methyl](2-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-methylphenyl)methylamine is an organic compound with the molecular formula C13H20FN. It is a fluorinated amine derivative, characterized by the presence of a fluoro group and a methyl group on the phenyl ring, and a 2-methylbutan-2-yl group attached to the amine nitrogen. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzyl chloride and 2-methylbutan-2-amine.
Reaction: The benzyl chloride derivative undergoes nucleophilic substitution with the amine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various nucleophiles in place of the fluoro group.
Scientific Research Applications
(3-Fluoro-4-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
(3-Fluoro-4-methylphenyl)methylamine can be compared with other fluorinated amines, such as:
(4-Fluoro-3-methylphenyl)methylamine: Similar structure but with different substitution pattern on the phenyl ring.
(3-Fluoro-4-methylphenyl)methylamine: Variation in the alkyl group attached to the amine nitrogen.
Uniqueness
The unique combination of the fluoro and methyl groups on the phenyl ring, along with the 2-methylbutan-2-yl group, imparts distinct chemical and biological properties to (3-Fluoro-4-methylphenyl)methylamine, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-5-13(3,4)15-9-11-7-6-10(2)12(14)8-11/h6-8,15H,5,9H2,1-4H3 |
InChI Key |
IUCODVXDOXNGEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


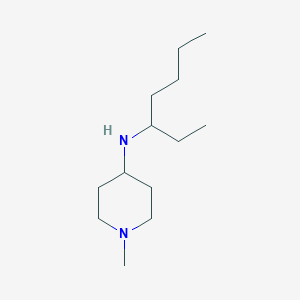
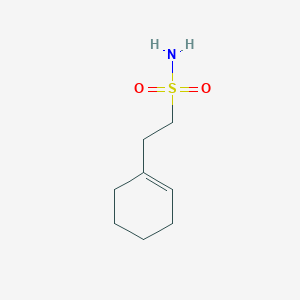
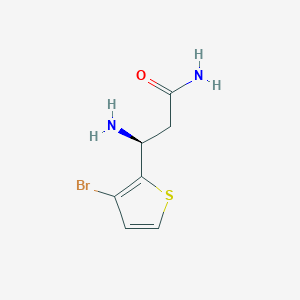

![2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13273733.png)

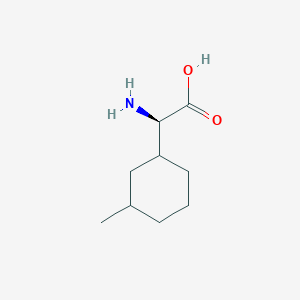


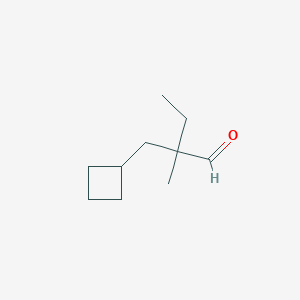
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile](/img/structure/B13273769.png)
